molecular formula C13H9ClN4O3S B2613260 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetic acid CAS No. 922023-60-7

2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetic acid

Cat. No.: B2613260
CAS No.: 922023-60-7
M. Wt: 336.75
InChI Key: OFOVVUCUGVPVOC-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a 3-chlorophenyl substituent at position 1, a hydroxyl group at position 4, and a thioacetic acid moiety at position 4. Its structure combines a heterocyclic core with functional groups that enhance biological activity, particularly in kinase inhibition and anticancer applications. The synthesis typically involves condensation reactions, as seen in and , where polyphosphoric acid or sulfuric acid catalyzes cyclization of precursor intermediates . The thioacetic acid group contributes to solubility and binding interactions, distinguishing it from simpler pyrimidine analogs.

Properties

IUPAC Name

2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4O3S/c14-7-2-1-3-8(4-7)18-11-9(5-15-18)12(21)17-13(16-11)22-6-10(19)20/h1-5H,6H2,(H,19,20)(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOVVUCUGVPVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetic acid is part of the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities including antimicrobial, anti-inflammatory, and potential anticancer properties. This article delves into the biological activity of this compound, examining its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H14ClN5O3SC_{18}H_{14}ClN_{5}O_{3}S, with a molecular weight of 415.9 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is critical for its biological activity.

PropertyValue
Molecular FormulaC18H14ClN5O3SC_{18}H_{14}ClN_{5}O_{3}S
Molecular Weight415.9 g/mol
CAS Number921908-72-7

Synthesis

The synthesis of this compound typically involves several key reactions that require careful optimization regarding temperature, time, and solvent choice to maximize yield and minimize by-products. Common solvents include ethanol or dimethylformamide.

Antimicrobial Activity

Research indicates that compounds with a similar pyrazolo[3,4-d]pyrimidine scaffold exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various pathogens with Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL in certain studies .

The biological activity of 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetic acid is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the thioether linkage enhances its binding affinity to active sites on these targets, potentially inhibiting or modifying enzyme activity .

Anticancer Potential

Several studies have explored the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For example, compounds similar to 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetic acid have been evaluated for their effects on cancer cell lines in vitro. These studies suggest that modifications to the structure can enhance efficacy while reducing cytotoxicity .

Inhibition of Biofilm Formation

In addition to antimicrobial effects, research has shown that derivatives can inhibit biofilm formation in pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, which is crucial for treating persistent infections .

Comparison with Similar Compounds

Research Implications

  • Cytotoxicity : Nitrile-containing analogs (e.g., 6b) demonstrate cytotoxicity but require structural optimization for selectivity .
  • Metabolic Stability: Morpholinophenyl derivatives (e.g., 118c) offer insights into improving pharmacokinetic profiles .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Solubility (mg/mL) Melting Point (°C)
Target Compound 377.79 1.8 12.5 (pH 7.4) 299–301
HS38 391.82 2.5 8.2 (pH 7.4) 216–217
6b 341.76 2.1 4.3 (pH 7.4) 308–310
118c 646.18 3.9 0.73 (pH 7.4) 130–132

Data compiled from

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing pyrazolo[3,4-d]pyrimidine derivatives like the target compound?

  • Methodological Answer: Synthesis of pyrazolo[3,4-d]pyrimidine scaffolds often involves multi-step reactions, including cyclization and functionalization. For example, a related compound (R)-4-(3-((S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one hydrochloride was synthesized with a 52.7% yield using 1.0 M aqueous HCl at 50°C for 2.3 hours . Adjusting pH and temperature during crystallization can improve purity.

Q. How can researchers verify the structural integrity of the compound post-synthesis?

  • Methodological Answer: Use a combination of spectroscopic techniques:

  • NMR : Confirm aromatic proton environments (e.g., 3-chlorophenyl group) and thioether linkage (-S-) in the acetic acid side chain.
  • LC-MS : Validate molecular weight (e.g., expected [M+H]+ ion for C₁₅H₁₁ClN₄O₃S).
  • X-ray crystallography : Resolve crystal structures of intermediates (e.g., pyrazolo[3,4-d]pyrimidine cores) to confirm regiochemistry .

Q. What solvent systems are suitable for solubility studies of this compound?

  • Methodological Answer: Polar aprotic solvents like DMSO or DMF are often used for initial solubility screening. For analogs like pyrazolo[3,4-b]pyridine derivatives, storage in dry conditions at 2–8°C prevents hydrolysis of the thioacetic acid group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodological Answer:

  • Core modifications : Replace the 3-chlorophenyl group with fluorophenyl or methyl substituents to assess steric/electronic effects on target binding .
  • Side-chain variations : Substitute the thioacetic acid group with thiazolidinone or triazole moieties (e.g., as in and ) to study metabolic stability .
  • Assay design : Use kinase inhibition assays (e.g., JAK/STAT pathways) with IC₅₀ comparisons against reference inhibitors.

Q. How should researchers address contradictory data in biological assay results across analogs?

  • Methodological Answer:

  • Batch consistency : Ensure synthesis reproducibility (e.g., monitor reaction intermediates via HPLC, as in ) .
  • Cellular context : Test compounds in multiple cell lines to rule out cell-specific off-target effects.
  • Molecular docking : Compare binding modes of active vs. inactive analogs using crystallographic data from related pyrazolo[3,4-d]pyrimidine-protein complexes .

Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?

  • Methodological Answer:

  • Hydrolytic stability : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS. The 4-hydroxy group may increase susceptibility to oxidation .
  • Microsomal stability : Use liver microsomes (human/rat) to assess metabolic pathways (e.g., glucuronidation of the hydroxy group).
  • Split-plot design : Apply randomized block designs with temporal replicates (as in ) to account for variability in degradation rates .

Q. How can researchers optimize the compound’s bioavailability through formulation?

  • Methodological Answer:

  • Salt formation : Screen hydrochloride or sodium salts (e.g., ’s hydrochloride salt) to enhance aqueous solubility .
  • Nanoparticle encapsulation : Use PLGA-based carriers to improve permeability across biological membranes.
  • LogP optimization : Adjust the thioacetic acid chain length to balance lipophilicity (target LogP ~2–3).

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